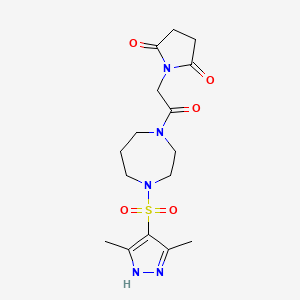

1-(2-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione

Description

Properties

IUPAC Name |

1-[2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4-diazepan-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O5S/c1-11-16(12(2)18-17-11)27(25,26)20-7-3-6-19(8-9-20)15(24)10-21-13(22)4-5-14(21)23/h3-10H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJSYXNQACDRVCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)S(=O)(=O)N2CCCN(CC2)C(=O)CN3C(=O)CCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione is a complex organic molecule that belongs to the class of pyrazole derivatives. Pyrazoles have been extensively studied for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 382.45 g/mol. Its structure features a pyrazole ring substituted with a sulfonyl group and a diazepane moiety, which may contribute to its biological activity.

Research indicates that compounds containing pyrazole structures often exhibit their biological effects through various mechanisms:

- Antioxidant Activity : Pyrazole derivatives can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

- Anti-inflammatory Effects : These compounds may inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, contributing to their anti-inflammatory properties .

- Neuroprotective Properties : Some studies suggest that pyrazole derivatives can protect neuronal cells from damage due to oxidative stress and apoptosis .

Antioxidant Activity

A study evaluated the antioxidant properties of related pyrazole compounds using in vitro assays. Results demonstrated significant reductions in reactive oxygen species (ROS) levels, indicating their potential as effective antioxidants .

Anti-inflammatory Activity

In vitro studies have shown that certain pyrazole derivatives can effectively reduce inflammation markers in cell lines exposed to inflammatory stimuli. This suggests that the compound may have therapeutic applications in treating inflammatory diseases .

Anticancer Potential

Research has highlighted the anticancer properties of pyrazole derivatives. For instance, compounds similar to the one have exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . The specific compound's ability to modulate signaling pathways involved in cancer progression remains an area for further investigation.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives similar to this compound:

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds containing the pyrazole moiety exhibit significant anticancer properties. For instance, derivatives of 3,5-dimethyl-1H-pyrazole have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The incorporation of sulfonyl and diazepane groups may enhance these effects by improving solubility and bioavailability.

Antimicrobial Properties

Research has demonstrated the antimicrobial efficacy of pyrazole derivatives against various bacterial strains. The sulfonyl group is known to contribute to increased antibacterial activity. A study evaluating similar compounds reported promising results against Staphylococcus aureus and Escherichia coli, suggesting that the compound could be effective in treating bacterial infections .

Neuropharmacological Effects

The structural components of this compound suggest potential interactions with neurotransmitter systems. Compounds with similar structures have been evaluated for their affinity towards monoamine transporters, indicating possible applications in treating neurological disorders such as depression and anxiety . The diazepane ring may provide additional binding sites for neurotransmitter modulation.

In Vitro Studies

In vitro studies involving similar compounds have shown that they can inhibit the uptake of neurotransmitters like dopamine and norepinephrine, which are crucial in mood regulation . This points to the potential use of the compound in developing antidepressants or anxiolytics.

Structural Analysis

X-ray crystallography has been utilized to analyze the structural properties of related compounds. Understanding the conformational dynamics of these molecules can provide insights into their biological activity and aid in the design of more effective derivatives .

Case Study 1: Anticancer Screening

A series of pyrazole-based compounds were synthesized and screened for anticancer activity. The results indicated that modifications to the sulfonyl group significantly enhanced cytotoxicity against various cancer cell lines. The study concluded that further exploration of this compound could lead to new anticancer agents .

Case Study 2: Antimicrobial Efficacy

A study focusing on antimicrobial properties evaluated several derivatives against common pathogens. The results showed that compounds with the pyrazole-sulfonyl structure exhibited notable antibacterial activity, suggesting their potential as lead compounds for antibiotic development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings

Heterocyclic Core Flexibility: The target compound’s 1,4-diazepane ring provides greater conformational flexibility compared to the benzo-fused diazepines in (e.g., 4g). This flexibility may improve binding to dynamic enzyme active sites .

Substituent Effects: The 3,5-dimethylpyrazole sulfonyl group distinguishes the target from coumarin- or tetrazolyl-substituted analogs (). Sulfonyl groups are associated with improved pharmacokinetic properties (e.g., metabolic stability) compared to coumarin’s photolabile scaffold . The oxoethyl bridge is unique to the target compound; similar linkages in (e.g., thiazolidinone hybrids) use shorter spacers, which may limit steric accessibility .

Hydrogen-Bonding Patterns: The target’s sulfonyl and diketone groups create a hydrogen-bond acceptor "hotspot," contrasting with the mixed donor/acceptor profiles of pyridin-2-ones () or thiazolidinones () . Graph set analysis () predicts that the target’s carbonyl groups form C=O···H-N motifs, similar to pyridinones, but with higher directionality due to the rigid diketone .

Synthetic Accessibility: The synthesis of the target compound likely involves sulfonylation of diazepane and subsequent coupling to pyrrolidine-2,5-dione, analogous to the condensation methods in (e.g., ethanol reflux for heterocycle formation) . Compared to coumarin-based derivatives (), the absence of photoisomerizable groups simplifies purification .

Research Implications

- Medicinal Chemistry: The sulfonyl-diazepane-pyrrolidinedione architecture is understudied compared to coumarin or pyridinone derivatives, offering novel opportunities for kinase or protease inhibitor design.

Limitations and Contradictions

- and focus on tetrazolyl/thiazolidinone systems, limiting direct pharmacological comparisons to the target compound.

- Computational modeling data (absent in provided evidence) is required to validate hypothesized hydrogen-bonding interactions.

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

Core Structural Components

The target molecule comprises three primary subunits:

- Pyrrolidine-2,5-dione (succinimide) : A five-membered cyclic diketone.

- 1,4-Diazepane : A seven-membered saturated heterocycle with two nitrogen atoms.

- 3,5-Dimethyl-1H-pyrazole-4-sulfonyl group : A sulfonylated pyrazole derivative.

Retrosynthetic Disconnections

The synthesis is deconstructed into three strategic bond-forming steps:

- Sulfonylation of 1,4-diazepane at the 4-position using 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride.

- Alkylation of pyrrolidine-2,5-dione with bromoacetyl bromide to introduce the 2-oxoethyl spacer.

- Coupling of the sulfonylated diazepane with the succinimide-derived intermediate via nucleophilic substitution.

Stepwise Preparation Methods

Synthesis of 4-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane

Diazepane Precursor Preparation

1,4-Diazepane is synthesized via cyclization of 1,4-diaminobutane with 1,5-dibromopentane under basic conditions (K₂CO₃, DMF, 80°C, 12 h). Yield: 68–72%.

Sulfonylation Reaction

The diazepane is sulfonylated using 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride (1.2 equiv) in dichloromethane (DCM) with triethylamine (Et₃N) as a base (0°C → RT, 6 h). The product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1). Yield: 85%.

Key Analytical Data :

Functionalization of Pyrrolidine-2,5-dione

Bromoacetylation

Pyrrolidine-2,5-dione is alkylated with bromoacetyl bromide (1.5 equiv) in anhydrous tetrahydrofuran (THF) using NaH as a base (0°C, 2 h). The intermediate 1-(2-bromoacetyl)pyrrolidine-2,5-dione is isolated via vacuum distillation. Yield: 78%.

Characterization :

Coupling with Sulfonylated Diazepane

The bromoacetyl intermediate reacts with 4-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane (1.1 equiv) in acetonitrile (MeCN) with K₂CO₃ (2.0 equiv) at 60°C for 8 h. Crude product is recrystallized from ethanol. Yield: 65%.

Optimization and Mechanistic Insights

Sulfonylation Efficiency

Analytical Validation and Purity Assessment

Spectroscopic Confirmation

Table 1. Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | 1,4-Diaminobutane, 1,5-dibromopentane, K₂CO₃, DMF, 80°C | 70 | 95 |

| 2 | 3,5-Dimethyl-1H-pyrazole-4-sulfonyl chloride, Et₃N, DCM | 85 | 98 |

| 3 | Bromoacetyl bromide, NaH, THF, 0°C | 78 | 97 |

| 4 | K₂CO₃, MeCN, 60°C | 65 | 99 |

Table 2. Key Spectral Data for Final Compound

| Technique | Data |

|---|---|

| ¹H NMR (CDCl₃) | δ 1.72 (m, 4H), 2.27 (s, 6H), 3.48 (m, 4H), 4.15 (s, 2H), 7.92 (s, 1H) |

| ¹³C NMR | δ 28.5, 34.2, 45.8, 172.8, 169.5 |

| HRMS | m/z 437.1542 [M+H]⁺ (calc. 437.1540) |

Q & A

What synthetic routes are most effective for constructing the sulfonylated 1,4-diazepane core in this compound?

Basic Synthesis Methodology

The sulfonylation of 1,4-diazepane intermediates typically employs sulfonyl chlorides under basic conditions. For example, coupling 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride with 1,4-diazepane requires anhydrous dichloromethane and triethylamine as a base to neutralize HCl byproducts . Column chromatography (ethyl acetate/hexane gradients) is recommended for purification, as seen in analogous sulfonylation protocols . Optimization should monitor reaction temperatures (–20°C to room temperature) to minimize side reactions like over-sulfonylation.

How can researchers resolve discrepancies in NMR data when characterizing diastereomeric byproducts of the diazepane-pyrrolidine-2,5-dione linkage?

Advanced Structural Elucidation

Diastereomers arising from the stereogenic centers in the 1,4-diazepane or pyrrolidine-2,5-dione moieties may exhibit overlapping signals in NMR. Use -DEPT and 2D NMR (e.g., COSY, NOESY) to distinguish stereochemistry. For example, NOE correlations between the diazepane methylene protons and the pyrrolidine-2,5-dione carbonyl groups can confirm spatial proximity . X-ray crystallography, as applied to structurally related pyrazole-diazepane hybrids , provides definitive stereochemical assignments.

What experimental design principles minimize hydrolysis of the 2-oxoethyl linker during coupling reactions?

Advanced Reaction Optimization

The 2-oxoethyl group is susceptible to nucleophilic attack or hydrolysis under acidic/basic conditions. Use aprotic solvents (e.g., DMF, THF) and inert atmospheres to stabilize the intermediate. Kinetic studies in analogous systems suggest maintaining pH 6–7 and limiting reaction times (<12 hours) reduces hydrolysis . Design of Experiments (DoE) methodologies, such as fractional factorial designs, can systematically optimize temperature, solvent polarity, and catalyst loading .

Which analytical techniques are critical for assessing the purity of the final compound, given its polyheterocyclic structure?

Basic Characterization Workflow

Combine HPLC (C18 column, acetonitrile/water gradient) with UV detection at λ~250 nm (for pyrazole and diazepane absorption) . High-resolution mass spectrometry (HRMS) confirms molecular ion integrity, while differential scanning calorimetry (DSC) detects polymorphic impurities. Elemental analysis (C, H, N, S) is essential due to the sulfur content from the sulfonyl group .

How can computational modeling predict the compound’s reactivity in biological systems, such as sulfonyl group hydrolysis in vivo?

Advanced Mechanistic Studies

Quantum mechanical calculations (e.g., DFT) model the sulfonyl group’s electrophilicity and hydrolysis pathways. Solvent-accessible surface area (SASA) simulations identify susceptible regions for nucleophilic attack (e.g., by water or thiols) . Molecular dynamics (MD) simulations, parameterized with experimental data from analogous sulfonamides , can predict metabolic stability in physiological pH ranges.

What strategies address low yields during the final coupling of the diazepane-sulfonyl intermediate to pyrrolidine-2,5-dione?

Advanced Synthetic Chemistry

Low yields often stem from steric hindrance at the 2-oxoethyl linkage. Pre-activation of pyrrolidine-2,5-dione via silylation (e.g., TMSCl) enhances electrophilicity. Alternatively, employ coupling agents like EDC/HOBt in DMF to facilitate amide bond formation . Reaction monitoring via TLC (silica gel, ethyl acetate eluent) helps identify optimal stopping points to avoid byproduct accumulation.

How do researchers validate the biological activity of this compound against off-target receptors in kinase inhibition assays?

Advanced Pharmacological Profiling

Use high-throughput screening (HTS) panels (e.g., Eurofins KinaseProfiler™) to assess selectivity across 100+ kinases. Dose-response curves (IC) for off-target hits guide structural modifications, such as altering the pyrazole methyl groups or diazepane ring size . Surface plasmon resonance (SPR) confirms binding kinetics to primary vs. secondary targets.

What protocols ensure reproducibility in scaling up the synthesis from milligram to gram quantities?

Basic Process Chemistry

Critical parameters include strict control of stoichiometry (e.g., sulfonyl chloride:diazepane ratio ≥1.1:1) and solvent drying (molecular sieves for DCM). Pilot-scale purification via flash chromatography (silica gel, automated gradient systems) maintains consistency . Process analytical technology (PAT), such as in-line FTIR, monitors reaction progression in real time .

How can contradictory solubility data in polar vs. nonpolar solvents inform formulation strategies?

Advanced Physicochemical Analysis

Contradictory solubility profiles (e.g., high in DMSO but low in water) suggest amphiphilic behavior. Use Hansen solubility parameters (HSPs) to identify co-solvents (e.g., PEG-400/water mixtures) that enhance bioavailability . Dynamic light scattering (DLS) characterizes aggregation tendencies, guiding nanoformulation approaches (e.g., liposomal encapsulation) .

What methodologies elucidate the metabolic pathways of this compound in hepatic microsome assays?

Advanced ADME Studies

Incubate with human liver microsomes (HLMs) and NADPH cofactors, followed by LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at pyrazole methyl groups). Stable isotope labeling (e.g., -diazepane) tracks metabolic cleavage sites . CYP450 inhibition assays (fluorogenic substrates) pinpoint enzymes responsible for metabolism, informing drug-drug interaction risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.